1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLKBXBCPPDBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400528 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-22-9 | |
| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Pyrroline Precursors
A pivotal method involves the catalytic hydrogenation of unsaturated precursors to form the pyrroline core. For example, EP3015456A1 discloses hydrogenation of a dihydro-1H-pyrrole derivative under palladium catalysis to yield cis-configured products without racemization . This contrasts with typical hydrogenation outcomes, where racemic mixtures dominate .
Reaction Scheme:
Conditions:
The introduction of tetramethyl groups at positions 2 and 5 is achieved via alkylation. EP3015456A1 utilizes tert-butoxycarbonyl (Boc) as a nitrogen-protecting group to prevent undesired side reactions . Subsequent alkylation with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) furnishes the tetramethyl-substituted intermediate.
Key Steps:
-
Protection:
-
Alkylation:
Optimization Note:
-
Excess methyl iodide (2.5 equiv) ensures complete dimethylation.
Acetylation and Carboxamide Formation
The acetyl and carboxamide groups are introduced sequentially. Acetylation of the pyrroline nitrogen is performed using acetyl chloride in dichloromethane (DCM), followed by carboxamide formation via coupling with an amine source.
Procedure:
-
Acetylation:
-
Carboxamide Synthesis:
Comparative Analysis of Synthetic Methods
The table below evaluates key preparation routes based on yield, scalability, and stereochemical control:
Solubility and Purification Considerations
Purification leverages the compound’s solubility profile:
-
Solubility: Slightly soluble in chloroform (heated) and DMSO .
-
Recrystallization: Achieved via slow evaporation from DMSO/chloroform mixtures .
-
Storage: -20°C under inert atmosphere to prevent degradation .
Industrial-Scale Production Challenges
Despite high yields in lab settings, scaling up requires addressing:
Chemical Reactions Analysis
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl or carboxamide groups are replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide is primarily utilized in organic synthesis. Its structure allows it to act as a versatile building block for the development of various chemical compounds. The compound can undergo acylation reactions and is involved in the synthesis of nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals .
Medicinal Chemistry
This compound has been explored for its potential pharmacological properties. Research indicates that derivatives of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline may exhibit antiarrhythmic activity. Studies have shown that modifications to the compound can lead to new agents that may be effective in treating cardiac arrhythmias .
Proteomics Research
In proteomics, this compound serves as a useful reagent for labeling proteins and studying their interactions. Its reactive nature allows it to form stable conjugates with amino acids in proteins, facilitating the analysis of protein dynamics and functions .
Photodynamic Therapy
The compound has also been investigated for its role in photodynamic therapy (PDT). PDT is a treatment method that uses photosensitizing agents activated by light to produce reactive oxygen species (ROS), which can induce cell death in targeted tissues. The incorporation of this compound into PDT protocols could enhance therapeutic efficacy against certain diseases .
Case Study 1: Antiarrhythmic Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline and their evaluation for antiarrhythmic activity. The results indicated that certain modifications led to compounds with improved efficacy compared to existing antiarrhythmic drugs .
Case Study 2: Proteomic Applications
Research conducted on the use of this compound in proteomics demonstrated its ability to selectively label specific proteins within complex mixtures. This study provided insights into protein interactions and dynamics within cellular environments, showcasing the compound's utility in biochemical research .
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide involves its interaction with molecular targets such as proteins and enzymes. In EPR spectroscopy, it acts as a spin label, attaching to specific sites on proteins and providing information about their structure and dynamics . The compound’s unique structure allows it to interact with various molecular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide can be compared with other similar compounds such as:
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: This compound is a precursor in the synthesis of this compound and shares similar structural features.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy free radical: This derivative is used in similar applications, particularly in EPR spectroscopy.
The uniqueness of this compound lies in its acetyl substitution, which enhances its stability and reactivity in various chemical and biological applications.
Biological Activity
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (CAS Number: 887352-22-9) is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has garnered attention in scientific research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 210.27 g/mol
- Structure : The compound features a pyrrolidine ring with acetyl and carboxamide functional groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Preliminary data indicate that it may exhibit antimicrobial activity against certain bacterial strains.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated a strong ability to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
Anti-inflammatory Effects
In vitro studies using human peripheral blood mononuclear cells (PBMCs) indicated that treatment with this compound significantly decreased the production of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This suggests a mechanism through which it may exert anti-inflammatory effects.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Antimicrobial Properties
The antimicrobial efficacy of the compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
These results indicate moderate antimicrobial activity, warranting further exploration for potential therapeutic applications.
Case Study 1: Anti-inflammatory Mechanism
A recent study published in Photodiagnosis and Photodynamic Therapy explored the anti-inflammatory effects of the compound in a model of oral mucositis. The results indicated that photodynamic therapy combined with this compound reduced inflammation markers significantly compared to controls .
Case Study 2: Antioxidant Applications
Research highlighted in Journal of Medicinal Chemistry examined the use of this compound in formulations aimed at improving skin health by mitigating oxidative stress associated with UV exposure. The study concluded that the compound could enhance skin protection mechanisms .
Q & A
Basic Question | Quality Control
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, focusing on the acetyl (δ ~2.1 ppm) and tetramethyl groups (δ ~1.2 ppm).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (MW: 240.3 g/mol) and detects impurities .
- ESR Spectroscopy : Validate radical stability by measuring the nitroxide signal intensity (g-factor ~2.006) before and after storage .
How does this compound compare to other spin traps like DMPO or BMPO in ROS detection?
Advanced Question | Comparative Analysis
- Specificity : Unlike DMPO (hydroxyl radical) or BMPO (superoxide), this compound selectively traps singlet oxygen, reducing cross-reactivity .
- Adduct Lifetime : Singlet oxygen adducts are less stable than DMPO-OH adducts, requiring immediate ESR analysis.
- Application Scope : Ideal for nanomaterials with high yield (e.g., TiO), whereas DMPO/BMPO suit biological systems with mixed ROS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
